REACTION_CXSMILES
|
[F-:1].[K+].C(=O)=O.[C:6]([C:16](F)=[O:17])([C:9]([C:12]([F:15])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7].[C:19](=[C:22]([C:24]([F:27])([F:26])[F:25])[F:23])([F:21])[F:20]>COCCOCCOC>[F:20][C:19]([F:1])([F:21])[C:22]([F:23])([C:24]([F:27])([F:26])[F:25])[C:16](=[O:17])[C:6]([F:7])([F:8])[C:9]([F:10])([F:11])[C:12]([F:13])([F:14])[F:15] |f:0.1|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
108 g
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)=C(F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The contents of the reactor were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a clean dry 600 mL Parr reactor
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
ADDITION
|
Details
|
was added to the sealed reactor
|
Type
|
TEMPERATURE
|
Details
|
The reactor and its contents were then heated
|
Type
|
CUSTOM
|
Details
|
a temperature of 72° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the pressure at less than 90 psig (5400 torr)
|
Type
|
WAIT
|
Details
|
did not change over an additional 4-hour
|
Type
|
WAIT
|
Details
|
hold period
|
Type
|
DISTILLATION
|
Details
|
The lower phase was fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)=O)(C(F)(F)F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 243.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 665.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |